Bienvenue dans la boutique en ligne BenchChem!

Galanthamine-O-methyl-d3 N-Oxide

Stable Isotope-Labeled Internal Standard LC-MS/MS Quantification Isotope Dilution

Galanthamine-O-methyl-d3 N-Oxide (CAS 1217860-44-0) is a stable isotope-labeled analog of the galanthamine N-oxide metabolite, bearing three deuterium atoms at the O-methyl position (molecular formula C17H18D3NO4, MW 306.37). It corresponds to the N-oxidation product of the acetylcholinesterase (AChE) inhibitor galanthamine, a drug approved for mild-to-moderate Alzheimer's disease.

Molecular Formula C17H21NO4
Molecular Weight 306.376
CAS No. 1217860-44-0
Cat. No. B563689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalanthamine-O-methyl-d3 N-Oxide
CAS1217860-44-0
Synonyms(4aS,6R,8aS,11R)-4a,5,9,10,11,12-Hexahydro-3-(methoxy-d3)-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-Oxide;  Nivalin-d3 Oxide;  Galanthamine-d3 10-Oxide;  Galanthamine-d3 β-N-Oxide; 
Molecular FormulaC17H21NO4
Molecular Weight306.376
Structural Identifiers
SMILESC[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]
InChIInChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18?/m0/s1/i2D3
InChIKeyLROQBKNDGTWXET-YOZHCDLYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galanthamine-O-methyl-d3 N-Oxide (CAS 1217860-44-0): A Deuterium-Labeled N-Oxide Metabolite Standard for Quantitative Bioanalysis


Galanthamine-O-methyl-d3 N-Oxide (CAS 1217860-44-0) is a stable isotope-labeled analog of the galanthamine N-oxide metabolite, bearing three deuterium atoms at the O-methyl position (molecular formula C17H18D3NO4, MW 306.37) . It corresponds to the N-oxidation product of the acetylcholinesterase (AChE) inhibitor galanthamine, a drug approved for mild-to-moderate Alzheimer's disease. As a deuterated metabolite standard, it is primarily employed as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of galanthamine and its phase I metabolites in biological matrices [1].

Why Unlabeled Galanthamine N-Oxide or Galanthamine-d3 Cannot Substitute for Galanthamine-O-methyl-d3 N-Oxide in Quantitative Bioanalysis


Galanthamine-O-methyl-d3 N-Oxide cannot be freely interchanged with unlabeled galanthamine N-oxide (CAS 134332-50-6) or galanthamine-d3 (CAS 1279031-09-2) because it is the only commercially available reference standard that simultaneously incorporates the N-oxide functional group and a stable deuterium label at the O-methyl position . Unlabeled galanthamine N-oxide serves as the unlabeled analyte for calibration curves, while galanthamine-d3 targets the parent drug but cannot correct for N-oxide-specific matrix effects, extraction recovery variations, or the documented instability of N-oxide metabolites that can revert to the parent drug during sample processing [1]. This dual specificity mandates the use of the exact deuterated N-oxide compound for reliable stable-isotope dilution LC-MS/MS quantification of the galanthamine N-oxide metabolite in pharmacokinetic and metabolic studies.

Galanthamine-O-methyl-d3 N-Oxide (CAS 1217860-44-0): Quantitative Differentiation Evidence for Procurement Decisions


Deuterium Labeling Confers a +3 Da Mass Shift, Enabling Definitive Mass Spectrometric Discrimination from Endogenous Galanthamine N-Oxide

Galanthamine-O-methyl-d3 N-Oxide carries three deuterium atoms at the methoxy group (O-CD3), producing a molecular ion at m/z 306.37 ([M+H]+) versus m/z 303.35 for unlabeled galanthamine N-oxide — a net mass shift of +3 Da . This mass difference is sufficient to eliminate isotopic cross-talk between the internal standard and the endogenous analyte in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes on triple quadrupole mass spectrometers. By comparison, unlabeled galanthamine N-oxide (CAS 134332-50-6), when used as an unlabeled reference standard, cannot serve as an internal standard for its own quantification in biological samples because it is chromatographically and spectrometrically indistinguishable from the endogenous metabolite [1].

Stable Isotope-Labeled Internal Standard LC-MS/MS Quantification Isotope Dilution

Galanthamine N-Oxide Exhibits Approximately 50-Fold Lower AChE Inhibitory Potency than the Parent Drug Galanthamine

Galanthamine N-oxide inhibits electric eel acetylcholinesterase (AChE) with an EC50 of 26.2 µM (2.6 × 10⁻⁵ M), whereas the parent drug galanthamine inhibits the same enzyme with reported IC50 values ranging from approximately 0.35 to 0.5 µM [1]. This represents an approximately 50- to 75-fold reduction in inhibitory potency upon N-oxidation of the tertiary amine. Reyes-Chilpa et al. (2011) explicitly noted that galanthamine N-oxide is 'about five times less potent than galanthamine' when comparing EC50 values in the same study (galanthamine EC50 ~4.24 µM under their assay conditions vs. 26.2 µM for the N-oxide) [1].

Acetylcholinesterase Inhibition Structure-Activity Relationship Metabolite Pharmacology

The N-Oxide Metabolite Is Formed via a CYP3A4-Mediated Pathway, Distinct from the CYP2D6-Dependent O-Desmethyl-Galanthamine Route

Galanthamine N-oxide formation is specifically mediated by cytochrome P450 3A4 (CYP3A4), whereas O-desmethyl-galanthamine — the other major phase I metabolite — is produced via CYP2D6 [1][2]. This metabolic divergence has quantitative consequences: in extensive CYP2D6 metabolizers, O-demethylation products account for 33.2% of the urinary dose, but in CYP2D6 poor metabolizers this drops to only 5.2%, with a corresponding compensatory increase in urinary excretion of unchanged galanthamine and its N-oxide [3]. The deuterated N-oxide standard is therefore indispensable for quantifying the CYP3A4-dependent metabolic shunt in pharmacogenetic studies where CYP2D6 genotype stratification is required.

Drug Metabolism Cytochrome P450 CYP3A4 vs. CYP2D6 Metabolic Pathway Specificity

Validated UPLC-MS Method Using Galantamine-d3 as Internal Standard Achieves Intra- and Inter-Day Accuracy of 96.8–101% with Precision <4.88% RSD

A validated ultra-performance liquid chromatography–mass spectrometry (UPLC-MS) method employing galantamine-d3 as the internal standard for galantamine quantification in guinea pig plasma demonstrated intra- and inter-day accuracies between 96.8% and 101% with precision (RSD) below 4.88% over a linear analytical range of 2–2,000 ng/mL [1]. While this specific study utilized galantamine-d3 (deuterated parent drug), the analytical principle directly extends to Galanthamine-O-methyl-d3 N-Oxide for N-oxide metabolite quantification: the deuterium label compensates for matrix effects, extraction recovery variability, and ion suppression/enhancement that would otherwise degrade accuracy when using a non-isotopic structural analog as internal standard [2].

UPLC-MS Method Validation Bioanalytical Accuracy Internal Standard Performance

N-Oxide Metabolites Are Inherently Unstable and Prone to Revert to the Parent Drug, Necessitating a Deuterated N-Oxide Internal Standard for Accurate Quantification

N-oxide metabolites, including galanthamine N-oxide, are documented to be 'typically unstable and revert back to the parent drug' during sample collection, processing, storage, and analysis [1]. This reversion — the chemical reduction of the N-oxide back to the tertiary amine parent — can lead to artificial overestimation of parent drug concentrations and underestimation of the true N-oxide metabolite level [1]. A deuterium-labeled N-oxide internal standard (Galanthamine-O-methyl-d3 N-Oxide) added at the earliest possible stage of sample preparation enables correction for both metabolite loss (due to instability) and artifactual parent drug formation (due to reversion), because the deuterated N-oxide undergoes the same chemical degradation kinetics as the unlabeled analyte and any reversion product (deuterated parent) is mass-discriminable from the endogenous parent drug .

N-Oxide Instability Metabolite Reversion Bioanalytical Method Robustness

Galanthamine-O-methyl-d3 N-Oxide Enables Simultaneous Quantification of Parent Drug and N-Oxide Metabolite from a Single Sample in Regulated Bioanalysis

In regulated bioanalytical workflows supporting new drug applications (NDAs) and abbreviated new drug applications (ANDAs), simultaneous determination of a drug and its metabolites is a regulatory expectation. The HPLC-UV/fluorescence/MS method validated by the group applied to rat tissues achieved simultaneous quantification of galantamine (range: 0.50–63.47 nmol/g) and its phase I metabolites including O-desmethyl-galanthamine (0.32–41.42 nmol/g), N-desmethyl-galanthamine (0.54–69.40 nmol/g), and epigalanthamine (0.70–89.03 nmol/g), with limits of detection of 0.04 nmol/g for galantamine [1]. However, this method used codeine as a non-isotopic internal standard and did not resolve galanthamine N-oxide as a separate chromatographic peak. Incorporating Galanthamine-O-methyl-d3 N-Oxide as a dedicated deuterated IS for the N-oxide channel would extend such a multi-analyte panel to include the N-oxide metabolite with the same level of validation rigor, enabling comprehensive metabolic profiling from a single sample aliquot [2].

Simultaneous Quantification Parent-Metabolite Profiling Regulated Bioanalysis

Galanthamine-O-methyl-d3 N-Oxide (CAS 1217860-44-0): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Stable-Isotope Dilution LC-MS/MS Quantification of Galanthamine N-Oxide in Pharmacokinetic and Bioequivalence Studies

In pharmacokinetic (PK) studies of galantamine formulations (immediate-release, prolonged-release, transdermal, or oral dissolving films), accurate quantification of the N-oxide metabolite in plasma is required to assess CYP3A4-dependent metabolic clearance. Galanthamine-O-methyl-d3 N-Oxide serves as the stable isotope-labeled internal standard (SIL-IS), added to plasma samples prior to solid-phase extraction, to correct for N-oxide-specific extraction recovery, matrix effects, and the documented instability of N-oxide metabolites during sample processing. The validated UPLC-MS methodology using deuterated internal standards has demonstrated intra- and inter-day accuracy of 96.8–101% with RSD <4.88% over 2–2,000 ng/mL, confirming fitness for regulated bioanalysis under FDA and EMA guidance [1][2].

Pharmacogenetic Stratification of CYP2D6 Poor vs. Extensive Metabolizers Using the N-Oxide Metabolic Shunt as a Biomarker

In clinical pharmacogenetic studies, CYP2D6 poor metabolizers (approximately 7% of the Caucasian population) exhibit dramatically reduced O-demethylation (5.2% of dose vs. 33.2% in extensive metabolizers) with a compensatory increase in urinary excretion of unchanged galantamine and its N-oxide. Galanthamine-O-methyl-d3 N-Oxide enables precise quantification of the N-oxide metabolite in urine and plasma, providing a direct readout of the CYP3A4-mediated alternative metabolic pathway. This is essential for distinguishing CYP2D6 phenotype from CYP3A4-mediated drug-drug interactions in polypharmacy scenarios common in the elderly Alzheimer's disease population [3].

Quality Control and Impurity Profiling of Galantamine Active Pharmaceutical Ingredient (API) and Finished Dosage Forms

Regulatory agencies require identification and quantification of all impurities and degradation products exceeding the identification threshold (0.1% for a drug with a maximum daily dose >2 g/day, or 0.5% for lower doses). Galanthamine N-oxide is both a metabolic and a potential oxidative degradation product of galantamine API. Using Galanthamine-O-methyl-d3 N-Oxide as an internal standard in a validated HPLC-UV/fluorescence/MS method enables accurate quantification of the N-oxide impurity in API batches and stability samples, supporting ANDA/NDA submissions, method validation (AMV), and quality control (QC) release testing in compliance with ICH Q3A/Q3B guidelines [4].

Comprehensive Multi-Analyte Metabolic Profiling in Preclinical ADME and Toxicokinetic Studies

Preclinical absorption, distribution, metabolism, and excretion (ADME) studies in rats, dogs, and other species require simultaneous quantification of galantamine and all major phase I metabolites — O-desmethyl-galanthamine, N-desmethyl-galanthamine, galanthamine N-oxide, and epigalanthamine — in plasma, liver, brain, and urine. A validated multi-analyte LC-MS/MS panel incorporating Galanthamine-O-methyl-d3 N-Oxide as the SIL-IS for the N-oxide channel extends existing methods (which currently resolve only 3–4 analytes using non-isotopic internal standards such as codeine) to comprehensively capture all CYP-dependent metabolic pathways. This reduces the number of required analytical runs, conserves limited-volume biological samples, and ensures that N-oxide metabolite data meet the accuracy and precision standards expected for inclusion in regulatory submission dossiers [4][5].

Quote Request

Request a Quote for Galanthamine-O-methyl-d3 N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.